molecular formula C5H12O3S B12046036 3-Methyl-1-butanesulfonic acid CAS No. 16066-21-0

3-Methyl-1-butanesulfonic acid

Cat. No.: B12046036
CAS No.: 16066-21-0
M. Wt: 152.21 g/mol
InChI Key: HYZYOKHLDUXUQK-UHFFFAOYSA-N
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Description

3-Methyl-1-butanesulfonic acid is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative, characterized by the presence of a sulfonic acid group (-SO3H) attached to a butane chain with a methyl group at the third position. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-butanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 3-methyl-1-butanol using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and productivity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-butanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: Under specific conditions, the sulfonic acid group can be reduced to a sulfonyl group.

    Substitution: The hydrogen atoms in the sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed

    Oxidation: Sulfonates and sulfoxides.

    Reduction: Sulfonyl derivatives.

    Substitution: Halogenated or alkylated sulfonic acids.

Scientific Research Applications

3-Methyl-1-butanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including esterification and transesterification.

    Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.

    Industry: The compound is utilized in the manufacture of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-1-butanesulfonic acid is primarily based on its strong acidic properties. The sulfonic acid group can donate protons (H+), making it an effective catalyst in acid-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Butanesulfonic acid: Similar structure but without the methyl group at the third position.

    Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.

    Ethanesulfonic acid: Contains a two-carbon chain instead of a butane chain.

Uniqueness

3-Methyl-1-butanesulfonic acid is unique due to the presence of the methyl group, which can influence its reactivity and solubility. This structural difference can make it more suitable for specific applications compared to its simpler counterparts.

Properties

CAS No.

16066-21-0

Molecular Formula

C5H12O3S

Molecular Weight

152.21 g/mol

IUPAC Name

3-methylbutane-1-sulfonic acid

InChI

InChI=1S/C5H12O3S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8)

InChI Key

HYZYOKHLDUXUQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCS(=O)(=O)O

Origin of Product

United States

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